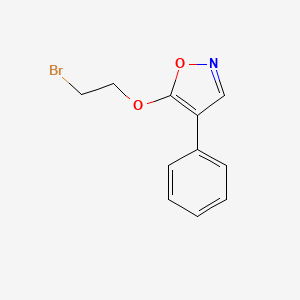
6-(4-methoxyphenyl)sulfanyl-7H-purine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-((4-Methoxyphenyl)thio)-1H-purine is a heterocyclic compound that features a purine ring system substituted with a 4-methoxyphenylthio group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-((4-Methoxyphenyl)thio)-1H-purine typically involves the nucleophilic substitution of a halogenated purine derivative with a 4-methoxyphenylthiol. One common method is the reaction of 6-chloropurine with 4-methoxyphenylthiol in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF). The reaction is usually carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
While specific industrial production methods for 6-((4-Methoxyphenyl)thio)-1H-purine are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
6-((4-Methoxyphenyl)thio)-1H-purine can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thioether group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Reduction: Reducing agents like sodium borohydride or catalytic hydrogenation can be employed.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions, often in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
6-((4-Methoxyphenyl)thio)-1H-purine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor modulation.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 6-((4-Methoxyphenyl)thio)-1H-purine depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with biological receptors. The molecular targets and pathways involved can vary, but common targets include kinases, proteases, and G-protein coupled receptors.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 6-((4-Methoxyphenyl)thio)-1H-indole
- 6-((4-Methoxyphenyl)thio)-1H-imidazole
Uniqueness
6-((4-Methoxyphenyl)thio)-1H-purine is unique due to its purine ring system, which is a common scaffold in many biologically active molecules. This makes it a valuable compound for drug discovery and development, as it can be modified to enhance its biological activity and selectivity.
Propriétés
Numéro CAS |
646510-08-9 |
|---|---|
Formule moléculaire |
C12H10N4OS |
Poids moléculaire |
258.30 g/mol |
Nom IUPAC |
6-(4-methoxyphenyl)sulfanyl-7H-purine |
InChI |
InChI=1S/C12H10N4OS/c1-17-8-2-4-9(5-3-8)18-12-10-11(14-6-13-10)15-7-16-12/h2-7H,1H3,(H,13,14,15,16) |
Clé InChI |
JMGCYSLZRQCADR-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)SC2=NC=NC3=C2NC=N3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![Imidazo[1,2-a]pyrazin-8-amine, 3-(2-chlorophenyl)-N-methyl-](/img/structure/B12907696.png)




